1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone
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Overview
Description
SCH-48461 is a compound known for its role as a cholesterol absorption inhibitor. It was developed during the early phases of an NPC1L1 inhibitor discovery program at Schering-Plough. The compound is based on the 2-azetidinone backbone and has shown significant activity in cholesterol-fed animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SCH-48461 involves the formation of the 2-azetidinone ring. The key steps include the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3-phenylpropylamine to form an amide. This amide undergoes cyclization to form the 2-azetidinone ring .
Industrial Production Methods
Industrial production methods for SCH-48461 are not extensively documented. the synthesis likely involves similar steps to the laboratory synthesis, with optimizations for scale-up and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
SCH-48461 primarily undergoes substitution reactions due to the presence of the 2-azetidinone ring and the methoxyphenyl groups. It can also undergo oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of various substituted derivatives of SCH-48461 .
Scientific Research Applications
SCH-48461 has been extensively studied for its potential in reducing cholesterol absorption. It has shown significant activity in animal models, including rats and rhesus monkeys. The compound has been used to study the mechanisms of cholesterol absorption and the effects of cholesterol-lowering agents .
Its ability to inhibit cholesterol absorption makes it a valuable tool for studying lipid metabolism and developing new therapeutic agents .
Mechanism of Action
SCH-48461 exerts its effects by inhibiting the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is involved in the absorption of cholesterol in the intestines. By blocking this protein, SCH-48461 reduces the amount of cholesterol that is absorbed from the diet, leading to lower levels of cholesterol in the blood .
Comparison with Similar Compounds
Similar Compounds
Ezetimibe: Another 2-azetidinone compound that inhibits cholesterol absorption by targeting NPC1L1.
Avasimibe: An acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor that also affects cholesterol metabolism.
Uniqueness
SCH-48461 is unique in its specific inhibition of NPC1L1, which makes it highly effective in reducing cholesterol absorption. Its structure-activity relationship has been extensively studied, providing valuable insights into the design of other cholesterol absorption inhibitors .
Properties
CAS No. |
148260-92-8 |
---|---|
Molecular Formula |
C26H27NO3 |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
(3R,4S)-1,4-bis(4-methoxyphenyl)-3-(3-phenylpropyl)azetidin-2-one |
InChI |
InChI=1S/C26H27NO3/c1-29-22-15-11-20(12-16-22)25-24(10-6-9-19-7-4-3-5-8-19)26(28)27(25)21-13-17-23(30-2)18-14-21/h3-5,7-8,11-18,24-25H,6,9-10H2,1-2H3/t24-,25-/m1/s1 |
InChI Key |
IMNTVVOUWFPRSB-JWQCQUIFSA-N |
SMILES |
COC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)OC)CCCC4=CC=CC=C4 |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)OC)CCCC4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)OC)CCCC4=CC=CC=C4 |
Synonyms |
1,4-bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone SCH 48461 SCH-48461 |
Origin of Product |
United States |
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